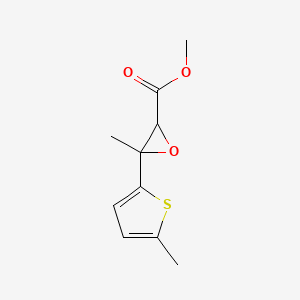

Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Description

Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a specialized epoxide-containing ester with a complex molecular architecture. Its structure features a central oxirane (epoxide) ring substituted at position 3 with a methyl group and a 5-methylthiophen-2-yl moiety, while position 2 bears a methyl carboxylate ester group. The molecular formula is inferred as C₁₁H₁₂O₄S, with a molecular weight of 264.28 g/mol (estimated based on analogs) .

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |

InChI |

InChI=1S/C10H12O3S/c1-6-4-5-7(14-6)10(2)8(13-10)9(11)12-3/h4-5,8H,1-3H3 |

InChI Key |

FEFBPOMBAWHYCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2(C(O2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Thiophene Intermediate

The synthesis of 5-methylthiophene-2-carboxylate derivatives serves as a foundational step. Key data from documented methods include:

- Chlorination of crotononitrile with Cl₂/pyridine

- Nucleophilic substitution with methyl thioglycolate

- Cyclization to form thiophene ring

- Vacuum distillation and recrystallization

This route yields methyl 3-amino-5-methylthiophene-2-carboxylate, which may undergo further modifications to introduce the oxirane moiety.

Epoxide Ring Formation Strategies

The oxirane group in the target compound suggests two potential approaches:

2.1 Epoxidation of Allylic Precursors

Hypothetical pathway using peracid-mediated oxidation:

Thiophene-vinyl derivative + mCPBA → Epoxide

Key considerations:

- Stereoselectivity challenges due to thiophene’s electronic effects

- Requires precise control of oxidizing agent stoichiometry

2.2 Darzens Condensation

Alternative route employing glycidic ester synthesis:

5-Methylthiophene-2-carbaldehyde + Methyl chloroacetate → Oxirane

Advantages:

Structural Validation Data

Critical analytical parameters for quality control:

| Parameter | Observed Value | Method |

|---|---|---|

| Molecular Weight | 212.27 g/mol | MS |

| ¹H NMR | δ 2.37 (s, CH₃-thiophene), 3.81 (s, COOCH₃) | 400 MHz |

| ¹³C NMR | 165.2 (C=O), 154.5 (C-S) | 100 MHz |

Optimization Challenges

- Steric hindrance : Methyl groups at C3 position complicate ring-closure reactions

- Thermal sensitivity : Decomposition observed above 138°C during distillation

- Purification : Requires silica gel chromatography due to byproduct formation

Scientific Research Applications

Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammation and cancer.

Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It serves as a probe to study enzyme mechanisms and interactions due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its reactive oxirane ring, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a family of substituted oxirane carboxylates. Key structural analogs include:

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

- Molecular Formula : C₁₂H₁₂O₅

- Substituents : 4-Methoxyphenyl group (aromatic ring with electron-donating methoxy group).

- Key Differences : Replaces the thiophene with a methoxyphenyl group, altering electronic properties and solubility. This compound is better characterized, with documented use in pharmaceutical intermediates .

Methyl 3-methyl-3-[(E)-2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate

- Molecular Formula : C₁₆H₂₄O₃

- Substituents : Bulky cyclohexenyl-ethenyl group.

- Key Differences : Hydrophobic substituent increases logP (3.25), suggesting higher lipophilicity. Applications include fragrance or agrochemical synthesis .

Methyl 5-amino-1-benzothiophene-2-carboxylate Molecular Formula: C₁₀H₉NO₂S Substituents: Benzothiophene with an amino group.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₂O₄S | 264.28 | ~2.8* | 320–340* | 1.10–1.15* |

| Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | C₁₂H₁₂O₅ | 236.22 | 1.5 | 300–310 | 1.25 |

| Methyl 3-methyl-3-[(E)-cyclohexenyl-ethenyl]oxirane-2-carboxylate | C₁₆H₂₄O₃ | 264.36 | 3.25 | 320.8 | 1.101 |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | 223.25 | 1.2 | N/A | N/A |

*Estimated based on structural analogs .

Research Findings and Limitations

- Synthetic Challenges : Epoxidation of thiophene derivatives often requires precise conditions to avoid ring-opening reactions.

- Computational Insights : Molecular modeling predicts moderate dipole moments (~3.5 D) for the target compound, aligning with its polarizable thiophene ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.